3-(2-Chlorophenyl)-2,2-dimethylpropanal
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSJJZMVPXUBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289212 | |
| Record name | 2-Chloro-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278615-09-1 | |
| Record name | 2-Chloro-α,α-dimethylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278615-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Chlorophenyl)-2,2-dimethylpropanal is an organic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-cancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C12H15ClO
- Molecular Weight : 220.70 g/mol
- Chemical Structure : The compound features a chlorophenyl group attached to a dimethylpropanal moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Target Enzymes : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Cell Signaling Pathways : The compound has been shown to affect various signaling pathways, including those related to apoptosis and cell proliferation.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated:
- Induction of Apoptosis : The compound induces apoptosis in cancer cell lines by activating caspase enzymes, which are critical for the apoptotic process.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15.2 | Caspase activation | |
| MCF-7 | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Fungal Activity : It has shown antifungal activity against strains such as Aspergillus flavus, potentially through the disruption of ergosterol synthesis in fungal membranes.
- Bacterial Activity : Preliminary studies suggest effectiveness against certain gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Aspergillus flavus | 10 |
| Staphylococcus aureus | 25 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows significant tissue distribution, indicating potential efficacy in targeting tumors.
- Metabolism : Metabolic pathways involve conjugation and oxidation processes that may influence its bioavailability and half-life.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. The study reported a 40% reduction in tumor size after four weeks of treatment.
- Combination Therapy : In combination with other anticancer agents, the compound enhanced therapeutic efficacy, suggesting a synergistic effect that warrants further investigation.
Comparison with Similar Compounds
Structural Analogs
The following compounds share the 2,2-dimethylpropanal core but differ in substituents on the phenyl ring or adjacent groups:
Physical and Chemical Properties
- Electron Withdrawal : Chlorine’s electronegativity increases the electrophilicity of the aldehyde group compared to ethyl or fluorine substituents, which may enhance stability but reduce solubility in polar solvents.
- Boiling/Melting Points : While direct data are unavailable, the higher molecular weight of the chloro derivative (196.67 g/mol) compared to the fluorinated analog (180.22 g/mol) suggests a higher boiling point due to increased van der Waals interactions .
Preparation Methods
Aldol Condensation of 2-Chlorobenzaldehyde with Propionaldehyde
- Reaction : The initial step involves aldol condensation between 2-chlorobenzaldehyde and propionaldehyde.
- Catalysts : Alkali metal hydroxides (e.g., NaOH) or alkali metal carbonates in aqueous solution are used as catalysts.
- Conditions :
- Molar ratio of aldehydes: 1:1 to 1:2 (preferably 1:1.1 to 1:1.3).
- Catalyst concentration: 0.1 to 0.5 mol per mole of 2-chlorobenzaldehyde.
- Catalyst solution concentration: 10 to 100 g/L (preferably 25 to 75 g/L).
- Temperature: 80° to 120°C (preferably 95° to 105°C).
- Yield : Approximately 90% based on 2-chlorobenzaldehyde.
- Purity : Commercially available reagents are sufficient.
- Isolation : Organic phase is separated and washed once with water to isolate the unsaturated aldehyde (3-(2-chlorophenyl)-2-methylpropenal).
This step forms the unsaturated aldehyde intermediate necessary for further transformations.
Hydrogenation to Saturated Alcohol
- Reaction : The unsaturated aldehyde is hydrogenated to 3-(2-chlorophenyl)-2-methylpropanol.
- Catalyst : Nickel-based catalysts (20-60% Ni by weight), supported on materials like aluminum oxide or kieselguhr.
- Conditions :
- Temperature: 80° to 120°C (optimal 95° to 97°C).
- Hydrogen atmosphere in liquid phase.
- Selectivity : Greater than 90% selectivity at 95-97% conversion.
- Post-reaction : Catalyst removal followed by direct use of alcohol in the next step without purification.
This hydrogenation is critical to prepare the saturated intermediate for dehydration.
Hydroformylation to this compound
- Reaction : Hydroformylation of the olefin with synthesis gas (CO and H2).
- Catalyst : Rhodium salts such as rhodium chloride or rhodium 2-ethylhexanoate.
- Conditions :
- Rhodium concentration: 10 to 1000 ppm based on olefin.
- Temperature: 100° to 160°C.
- Pressure: 15 to 30 MPa.
- Gas feed ratio: CO:H2 = 1:1.
- Outcome : Near-complete conversion to a mixture of 2-(2-chlorophenyl)-3-methylbutanal and this compound.
- Selectivity : Approximately 3-4% of the desired this compound in the product mixture.
- Workup : Catalyst removal and distillation yield the aldehyde mixture with minor impurities.
The use of rhodium catalysts ensures high selectivity and minimal by-products, making this step crucial for obtaining the target aldehyde.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants / Intermediates | Catalyst / Conditions | Yield / Selectivity | Notes |
|---|---|---|---|---|---|
| 1 | Aldol Condensation | 2-Chlorobenzaldehyde + Propionaldehyde | NaOH or alkali carbonate, 80-120°C, aqueous solution | ~90% yield | Molar ratio 1:1 to 1:2 |
| 2 | Hydrogenation | 3-(2-Chlorophenyl)-2-methylpropenal | Ni catalyst (20-60% Ni), 80-120°C, H2 atmosphere | >90% selectivity, 95-97% conversion | Supported on Al2O3 or kieselguhr |
| 3 | Dehydration | 3-(2-Chlorophenyl)-2-methylpropanol | Acid catalyst / heat, vapor phase | Not specified | Olefin purified by fractional distillation |
| 4 | Hydroformylation | Olefin from dehydration | Rhodium catalyst (10-1000 ppm), 100-160°C, 15-30 MPa | 3-4% desired aldehyde in mixture | CO:H2 = 1:1 gas feed ratio |
Additional Research Findings and Notes
The hydroformylation step produces a mixture dominated by 2-(2-chlorophenyl)-3-methylbutanal (~96-97%) with a minor fraction of this compound (~3-4%), indicating the need for careful separation if pure this compound is desired.
Commercially available starting materials and catalysts can be used without extensive purification, facilitating industrial scalability.
The process conditions, especially temperature and catalyst concentration, are optimized to maximize yield and minimize side reactions such as isomerization or alcohol formation during hydroformylation.
No significant alternative preparation methods for this exact compound were found in other sources, indicating this multi-step catalytic process as the authoritative route.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(2-Chlorophenyl)-2,2-dimethylpropanal, and how are reaction conditions optimized?
The compound is typically synthesized via catalytic intramolecular arylation or halogenation of precursor aldehydes. For example, continuous flow systems have been used for analogous brominated derivatives (e.g., 3-(2-bromophenoxy)-2,2-dimethylpropanal) to enhance reaction efficiency and reproducibility . Optimization involves adjusting catalyst loading (e.g., Pd-based catalysts), temperature (80–120°C), and solvent polarity (e.g., DMF or THF) to maximize yield while minimizing side reactions like over-halogenation.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, NMR peaks for the aldehyde proton typically appear at δ 9.5–10.0 ppm, while aromatic protons (2-chlorophenyl group) resonate at δ 7.2–7.8 ppm. NMR data confirm the carbonyl carbon (δ 190–200 ppm) and quaternary carbons (δ 35–45 ppm) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 212.0834 for CHClO) .
Q. How does the steric hindrance from the 2,2-dimethyl group influence the compound’s stability and reactivity?
The 2,2-dimethyl group increases steric bulk, reducing susceptibility to nucleophilic attack at the aldehyde group. This enhances stability under basic conditions but may slow down condensation reactions. Stability studies under varying pH (e.g., 2–12) and temperature (25–60°C) are recommended, with HPLC monitoring degradation products like 3-(2-chlorophenyl)-2,2-dimethylpropanol .
Advanced Research Questions
Q. What reaction mechanisms explain the formation of byproducts during the synthesis of this compound?
Byproducts often arise from competitive pathways, such as Friedel-Crafts alkylation of the chlorophenyl ring or oxidation of the aldehyde to carboxylic acid derivatives. For example, trace amounts of 3-(2-chlorophenyl)-2,2-dimethylpropanoic acid may form under oxidative conditions (e.g., exposure to air or peroxides) . Mechanistic studies using deuterated solvents or radical scavengers (e.g., BHT) can identify dominant pathways .
Q. How can recrystallization conditions be optimized to obtain high-purity single crystals for X-ray diffraction studies?
Slow evaporation of a 5:1 methanol/ethyl acetate mixture over 5 days at ambient temperature has been effective for analogous aldehydes, yielding crystals suitable for X-ray analysis . Key parameters include solvent polarity (to balance solubility and nucleation rate) and cooling gradients (0.5–1.0°C/h). Purity >97% (GC) is critical to avoid lattice defects .
Q. What strategies address challenges in detecting low-abundance impurities or stereoisomers in this compound?
Advanced chromatographic methods, such as chiral HPLC with cellulose-based columns, separate enantiomers or diastereomers. Mass spectrometry coupled with ion mobility (IMS-MS) distinguishes isobaric impurities. For example, trace (E)- and (Z)-isomers of related propenals are resolved using hexane/ethyl acetate gradients . Computational modeling (DFT) predicts retention times and fragmentation patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
